4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of ligands known as btp (2,6-bis(1,2,3-triazol-4-yl)pyridine) motifs. It is synthesized through a one-pot ‘click’ reaction .
- The btp motif has been studied for various purposes, including generating d and f metal coordination complexes, supramolecular self-assemblies, dendritic and polymeric networks, and more.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
- industrial production methods may involve modifications of existing synthetic strategies.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, such as oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain unspecified.
- Major products formed from these reactions need further investigation.
Scientific Research Applications
Chemistry: The compound’s unique structure may find applications in coordination chemistry, supramolecular chemistry, and materials science.
Biology: It could serve as a potential ligand for metal ions in biological systems.
Medicine: Research may explore its pharmacological properties and potential therapeutic applications.
Industry: Its use in catalysis or materials development warrants exploration.
Mechanism of Action
- Unfortunately, detailed information on the compound’s mechanism of action is lacking.
- Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- While direct comparisons are challenging due to limited data, exploring related compounds with similar motifs (such as TATOT ) could highlight its uniqueness.
Properties
Molecular Formula |
C18H21N5O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C18H21N5O3/c1-25-14-7-4-3-6-13(14)12-19-17(24)9-5-8-15-20-21-16-10-11-18(26-2)22-23(15)16/h3-4,6-7,10-11H,5,8-9,12H2,1-2H3,(H,19,24) |
InChI Key |
BTUIAHUEMZVFAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NCC3=CC=CC=C3OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.